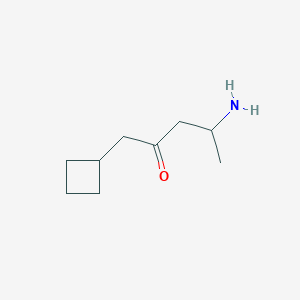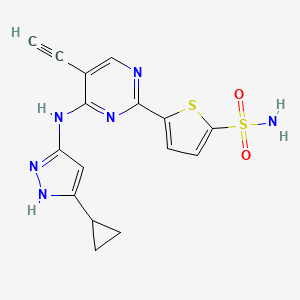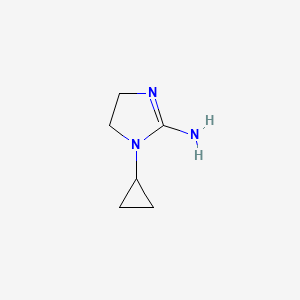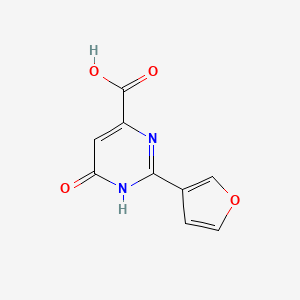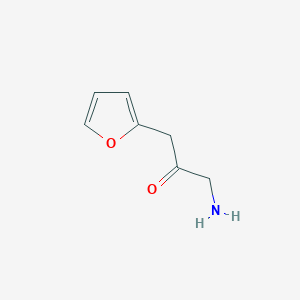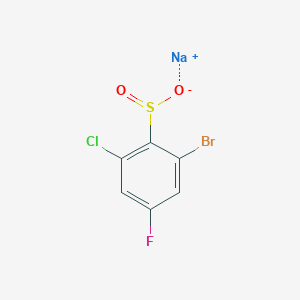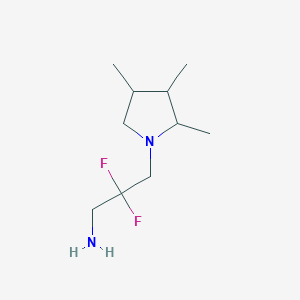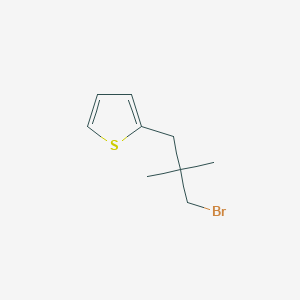![molecular formula C9H8Cl2O B13182136 2-[(2,5-Dichlorophenyl)methyl]oxirane](/img/structure/B13182136.png)
2-[(2,5-Dichlorophenyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dichlorophenyl)methyl]oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2,5-dichlorophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dichlorophenyl)methyl]oxirane typically involves the reaction of 2,5-dichlorobenzyl chloride with an epoxidizing agent. One common method is the reaction with sodium hydroxide and hydrogen peroxide under controlled conditions to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dichlorophenyl)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(2,5-Dichlorophenyl)methyl]oxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dichlorophenyl)methyl]oxirane involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction can result in the formation of various products depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity with different functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dichlorophenoxy)methyl]oxirane
- 2-[(2,4-Dichlorophenyl)methyl]oxirane
- 2-[(2,6-Dichlorophenyl)methyl]oxirane
Uniqueness
2-[(2,5-Dichlorophenyl)methyl]oxirane is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect its physical and chemical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H8Cl2O |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2-[(2,5-dichlorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8Cl2O/c10-7-1-2-9(11)6(3-7)4-8-5-12-8/h1-3,8H,4-5H2 |
InChI Key |
MKFWXPIDSOKGMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B13182065.png)
![Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13182070.png)
